Benzoic acid, 4-(phenylazo)-
Overview
Description
Synthesis Analysis
The synthesis of derivatives of benzoic acid, particularly those involving phenylazo modifications, encompasses several chemical strategies. For instance, one method involves the esterification of p-aminobenzoic acid followed by several steps including acetylation, coupling, and hydrolysis to yield the desired product (Chen Zhao, 2002). This exemplifies the intricate methodologies employed in synthesizing these compounds, showcasing the complexity and precision required in chemical synthesis processes.
Molecular Structure Analysis
The molecular structure of benzoic acid and its derivatives, including those with phenylazo modifications, have been extensively studied. Research involving gas-phase electron diffraction and theoretical calculations has provided insights into the conformations and structural dynamics of these molecules. For instance, benzoic acid demonstrates two conformers with significant energy differences, highlighting the impact of molecular structure on the compound's chemical properties (K. Aarset, E. Page, D. A. Rice, 2006).
Chemical Reactions and Properties
The reactivity and chemical behavior of 4-(phenylazo)benzoic acid derivatives are influenced by their molecular structure. Studies on the intramolecular charge transfer and the effects of substituents on the hydrolysis of phenyl esters of para-substituted benzoic acids reveal the complex interplay between structure and reactivity. These investigations provide valuable information on the chemical properties and potential applications of these compounds (Ingrid Bauerová, M. Ludwig, 2000).
Physical Properties Analysis
The physical properties of benzoic acid derivatives, including those with phenylazo modifications, are critical for their applications. Studies on liquid-crystalline benzoic acid derivatives have explored the effect of molecular orientation on the stability of hydrogen-bonded dimers, highlighting the significance of physical properties in determining the material's phase behavior and stability (Takashi Kato, Chihiro Jin, F. Kaneuchi, T. Uryu, 1993).
Chemical Properties Analysis
The chemical properties of 4-(phenylazo)benzoic acid and its derivatives have been the subject of extensive research. Investigations into the enzymatic synthesis of 4-OH-benzoic acid from phenol and CO2 demonstrate the potential for biotechnological applications of these compounds. Such studies not only shed light on the chemical properties of these molecules but also open new avenues for their utilization in environmentally friendly chemical synthesis processes (M. Aresta, E. Quaranta, Roberto Liberio, C. Dileo, I. Tommasi, 1998).
Scientific Research Applications
Optical Switches and Electron Transfer : Benzoic acid, 4-(phenylazo)-, coupled to Al2O3 and TiO2 films, demonstrates altered photochemistry upon absorption, indicating its potential in optical switches and interfacial electron transfer processes (Dworak, Matylitsky, & Wachtveitl, 2009).
Spectral Characteristics and Solvent Effects : The absorption and fluorescence spectra of Benzoic acid, 4-(phenylazo)-, have been recorded in various solvents. This research reveals the compound's interaction with α-cyclodextrin, forming 1:1 inclusion complexes, and provides insights into its thermodynamic properties (Roselet & Kumari, 2015).
Molecular Complexes and Mesogenic Properties : Experimental and theoretical methods have shown that hydrogen-bonded molecular complexes based on Benzoic acid, 4-(phenylazo)-, form in two-component systems. This study offers detailed conformational properties and potential applications in mesomorphic properties (Author not provided, 2022).
Luminescent Polymethacrylate Nanofibers : Research into luminescent polymethacrylate composite nanofibers containing a benzoic acid rare earth complex demonstrates the uniform distribution and luminescence properties of these materials, indicating their potential applications in various industries (Zhao et al., 2015).
Hydrolysis of Phenyl Esters : The base-catalyzed hydrolysis of model phenyl esters of 4-substituted benzoic acids has been investigated, providing insights into the reaction mechanisms and kinetics relevant to industrial and pharmaceutical applications (Bauerová & Ludwig, 2000).
Complex Formation with Cyclodextrin : Benzoic acid, 4-(phenylazo)-, forms complexes with α-cyclodextrin in both aqueous and solid forms, indicating its potential use in drug delivery systems and highlighting the increased thermal stability of the complex (Dikmen, 2021).
Biosensor Development : A biosensor for the detection of benzoic acid derivatives in Saccharomyces cerevisiae has been developed, demonstrating the potential for high-throughput screening and microbial engineering applications (Castaño-Cerezo et al., 2020).
Safety And Hazards
PABA is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye damage, and specific target organ toxicity through repeated exposure if inhaled . It is advised to avoid contact with skin and eyes, and to avoid breathing its vapors or mists .
properties
IUPAC Name |
4-phenyldiazenylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c16-13(17)10-6-8-12(9-7-10)15-14-11-4-2-1-3-5-11/h1-9H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSPTZWQFHBVOLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061784 | |
Record name | Benzoic acid, 4-(phenylazo)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1061784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzoic acid, 4-(phenylazo)- | |
CAS RN |
1562-93-2, 37790-20-8 | |
Record name | 4-(2-Phenyldiazenyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1562-93-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Phenylazobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001562932 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 4-(phenylazo)-, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037790208 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Azoic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2522 | |
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Record name | Benzoic acid, 4-(2-phenyldiazenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 4-(phenylazo)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1061784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-phenylazobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.862 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-Phenylazobenzoic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U7WT6MJ3SW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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